molecular formula C8H5BrF3NO2 B1420900 Methyl 3-bromo-6-(trifluoromethyl)picolinate CAS No. 1211538-62-3

Methyl 3-bromo-6-(trifluoromethyl)picolinate

Cat. No.: B1420900
CAS No.: 1211538-62-3
M. Wt: 284.03 g/mol
InChI Key: FZNHWZAWAMWBSA-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-(trifluoromethyl)picolinate (CAS: 1211538-62-3) is a fluorinated pyridine derivative with the molecular formula C₈H₅BrF₃NO₂ and a molecular weight of 284.03 g/mol . This compound features a bromine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring, with a methyl ester at the 2-position. It is widely used as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity in cross-coupling reactions and functional group transformations .

Key properties include:

  • Boiling Point: 279.6 ± 40.0°C (estimated) .
  • Applications: Intermediate for antitumor agents, antiviral compounds, and ligands for metal complexes .
  • Purity: Available in >95% purity for research use .

Properties

IUPAC Name

methyl 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c1-15-7(14)6-4(9)2-3-5(13-6)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNHWZAWAMWBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673246
Record name Methyl 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211538-62-3
Record name Methyl 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylate
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Preparation Methods

Esterification of 6-(Trifluoromethyl)picolinic Acid to Methyl 6-(Trifluoromethyl)picolinate

Two commonly reported methods for esterification of 6-(trifluoromethyl)picolinic acid to its methyl ester precursor are:

Esterification Method Reagents and Conditions Yield and Notes
Thionyl chloride (SOCl₂) mediated esterification 6-(Trifluoromethyl)picolinic acid reacted with methanol and SOCl₂ dropwise at room temperature, followed by reflux for 2 hours High yield; product purified by extraction and drying; LCMS confirms product (m/z 206 M+H⁺)
Acetyl chloride mediated esterification Methanol solution of acid under nitrogen, acetyl chloride added dropwise below 45°C, reaction maintained at 65-70°C for 2-2.5 hours Efficient esterification under inert atmosphere; product isolation involves washing and recrystallization steps

These methods provide the methyl 6-(trifluoromethyl)picolinate intermediate necessary for subsequent bromination.

Bromination to Introduce the 3-Bromo Substituent

The critical step in synthesizing methyl 3-bromo-6-(trifluoromethyl)picolinate is the selective bromination at the 3-position of the pyridine ring. The main approaches are:

  • Direct Bromination of Methyl 6-(Trifluoromethyl)picolinate

    Using bromine or brominating agents such as N-bromosuccinimide (NBS) in organic solvents (e.g., dichloromethane), the 3-position is selectively brominated under controlled temperature conditions (room temperature to slightly elevated temperatures). The reaction is typically monitored until completion to avoid over-bromination or side reactions.

  • Metalation Followed by Electrophilic Bromination

    A more controlled method involves metalation of the picolinate derivative using organometallic reagents such as TMPMgCl·LiCl (a magnesium amide base) at low temperatures (-50°C to 50°C), followed by quenching with bromine or other electrophiles to install the bromine substituent at the 3-position.

Representative Synthetic Procedure (Metalation and Bromination)

A detailed procedure reported involves:

  • Treating methyl 6-(trifluoromethyl)picolinate with TMPMgCl·LiCl in an aprotic solvent (DMSO, DMF, toluene, or THF) at low temperature (-50°C to 50°C),
  • Subsequent addition of bromine or a bromine source to achieve regioselective bromination,
  • Workup involving aqueous quenching, acidification, filtration, and drying to isolate this compound.

This method offers better regioselectivity and yield compared to direct bromination.

Summary of Preparation Methods

Step Method Reagents Conditions Notes
Esterification SOCl₂-mediated or Acetyl chloride-mediated Methanol, SOCl₂ or Acetyl chloride Room temp to reflux (2 h) or 65-70°C (2-2.5 h) High yields; purification by extraction and recrystallization
Bromination (Direct) Bromine or NBS in organic solvent Bromine or NBS, DCM Room temp to slightly elevated temp Simple but may have selectivity issues
Bromination (Metalation) TMPMgCl·LiCl metalation + electrophilic bromination TMPMgCl·LiCl, bromine, aprotic solvent -50°C to 50°C High regioselectivity and yield; preferred for scale-up

Research Findings and Optimization Insights

  • The use of TMPMgCl·LiCl as a base for metalation is advantageous due to its mildness and ability to selectively metalate the 3-position without affecting other sensitive groups.
  • Bromination with NBS is a milder alternative to elemental bromine, reducing side reactions and improving safety.
  • Esterification under inert atmosphere and controlled temperature prevents hydrolysis and side reactions, ensuring high purity methyl ester formation.
  • The trifluoromethyl group enhances the compound’s stability and lipophilicity, which is beneficial for downstream medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-(trifluoromethyl)picolinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or the trifluoromethyl group.

    Oxidation Reactions: Oxidative conditions can modify the pyridine ring or the substituents.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce a dehalogenated or defluorinated product.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-bromo-6-(trifluoromethyl)picolinate serves as a precursor for the synthesis of novel pyridine derivatives that have potential therapeutic applications. For instance, derivatives of picolinic acid have been investigated for their role in treating respiratory disorders, including cystic fibrosis and chronic obstructive pulmonary disease. These compounds aim to restore or enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for salt and fluid transport in various organs, particularly the lungs .

Case Study: CFTR Modulators

Research has indicated that specific derivatives synthesized from this compound can effectively modulate CFTR activity. For example, compounds like (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide have shown promise in enhancing CFTR function in cellular models .

Catalysis

The compound is also utilized in catalytic processes, particularly in C–H borylation reactions. In a recent study, this compound was employed as a substrate for iridium-catalyzed C–H borylation, leading to the selective formation of borylated products at specific positions on the pyridine ring. This method showcases the compound's versatility as a building block for further functionalization and synthesis of complex organic molecules .

Table 1: Borylation Results

SubstrateReaction ConditionsYield (%)Product Structure
This compoundIridium catalyst, pinacolborane88Borylated derivative at 5-position
3-Methyl-2-(trifluoromethyl)pyridineIridium catalyst80Borylated derivative at 5-position

Materials Science

In materials science, derivatives of this compound are explored for their potential applications in developing new materials with enhanced properties. The trifluoromethyl group imparts unique electronic characteristics that can be advantageous in creating materials with specific thermal and mechanical properties.

Case Study: Functional Polymers

Research has focused on integrating trifluoromethyl-substituted picolinate derivatives into polymer matrices to enhance their thermal stability and chemical resistance. Such advancements could lead to new applications in coatings and advanced materials used in electronics and aerospace industries .

Mechanism of Action

The mechanism of action of Methyl 3-bromo-6-(trifluoromethyl)picolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional differences between Methyl 3-bromo-6-(trifluoromethyl)picolinate and its analogs significantly influence their reactivity, stability, and applications. Below is a detailed analysis:

Substituent Position and Functional Group Variations

Table 1: Substituent Comparison
Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
This compound 1211538-62-3 Br (3), CF₃ (6), COOCH₃ (2) C₈H₅BrF₃NO₂ 284.03 Cross-coupling reactions, agrochemicals
Ethyl 3-bromo-5-(trifluoromethyl)picolinate 1211536-14-9 Br (3), CF₃ (5), COOCH₂CH₃ (2) C₉H₇BrF₃NO₂ 298.06 Higher lipophilicity due to ethyl ester
Methyl 6-(trifluoromethyl)picolinate 155377-05-2 CF₃ (6), COOCH₃ (2) C₈H₆F₃NO₂ 205.13 Lacks bromine; used in ligand synthesis
Methyl 3-bromo-6-methylpicolinate 1256810-88-4 Br (3), CH₃ (6), COOCH₃ (2) C₈H₈BrNO₂ 230.06 Methyl instead of CF₃; lower reactivity
Methyl 6-bromo-3-hydroxypicolinate N/A Br (6), OH (3), COOCH₃ (2) C₇H₆BrNO₃ 232.03 Hydroxyl group enables hydrogen bonding
Key Observations:

Trifluoromethyl vs. Methyl : Replacing -CF₃ (in the main compound) with -CH₃ (e.g., Methyl 3-bromo-6-methylpicolinate) reduces electron-withdrawing effects, lowering stability in nucleophilic substitution reactions .

Bromine Position : Ethyl 3-bromo-5-(trifluoromethyl)picolinate (CF₃ at 5-position) shows altered regioselectivity in Suzuki-Miyaura couplings compared to the main compound (CF₃ at 6) .

Ester Group : Ethyl esters (e.g., Ethyl 3-bromo-5-(trifluoromethyl)picolinate) enhance lipophilicity, improving membrane permeability in drug candidates .

Table 2: Reactivity Comparison
Compound Key Reactivity Applications Reference
This compound Bromine undergoes Suzuki couplings; CF₃ stabilizes intermediates via electron withdrawal Anticancer drug intermediates
Methyl 6-amino-3-bromopicolinate Amino group (-NH₂) enables amide bond formation Peptide-like drug candidates
Methyl 3-bromo-6-hydroxypicolinate Hydroxyl (-OH) participates in hydrogen bonding and oxidation reactions Metal-chelating ligands
Methyl 3-bromo-2-pyridinecarboxylate Lacks CF₃; bromine at 3-position is less sterically hindered Simpler coupling reactions
Key Findings:
  • Electron-Withdrawing Effects : The -CF₃ group in the main compound accelerates bromine substitution reactions by stabilizing transition states .
  • Amino vs. Bromine: Methyl 6-amino-3-bromopicolinate (CAS: 1033201-61-4) is more reactive toward electrophiles, facilitating heterocycle functionalization .

Biological Activity

Methyl 3-bromo-6-(trifluoromethyl)picolinate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and trifluoromethyl groups, which enhance its lipophilicity and metabolic stability. The molecular formula is C8H6BrF3N2O2C_8H_6BrF_3N_2O_2, and it has a molecular weight of 284.03 g/mol. The structure is illustrated below:

Molecular Structure C8H6BrF3N2O2\text{Molecular Structure }\quad \text{C}_8\text{H}_6\text{BrF}_3\text{N}_2\text{O}_2

The biological activity of this compound primarily stems from its interaction with various biological targets:

  • Cytochrome P450 Enzymes : It acts as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, and their inhibition can significantly affect the pharmacokinetics of co-administered drugs.
  • Halogen Bonding : The bromine atom can participate in halogen bonding, which may influence the compound's binding affinity to target proteins.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial and fungal strains, suggesting potential applications in treating infectious diseases.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation, but the structural similarities to known anticancer agents suggest promising therapeutic potential.

Case Studies

  • Drug Interaction Studies :
    • A study highlighted the impact of this compound on the metabolism of co-administered drugs in a rat model. The results showed significant alterations in plasma concentrations of drugs metabolized by CYP1A2 and CYP2C19, indicating the compound's potential as a modulator in drug interactions.
  • Antimicrobial Efficacy :
    • In vitro assays demonstrated that this compound inhibited the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is provided:

Compound NameInhibition TargetAntimicrobial ActivityAnticancer Activity
This compoundCYP1A2, CYP2C19YesYes
Methyl 5-bromo-3-(trifluoromethyl)picolinateUnknownLimitedNo
Ethyl 3-bromo-6-(trifluoromethyl)picolinateUnknownModeratePotential

Q & A

Q. What are the established synthetic routes for Methyl 3-bromo-6-(trifluoromethyl)picolinate, and how do their yields and conditions compare?

  • Methodological Answer : Two primary routes are documented:
  • Route 1 : Reaction of methanol with quinolinic acid derivatives, yielding ~91% under optimized conditions .
  • Route 2 : Use of diazomethane and CO₂ with 3-trifluoromethylpyridine intermediates, though yield data is unspecified .
    Key Variables : Temperature (typically 60–100°C), solvent polarity, and catalyst selection (e.g., Pd for coupling reactions). For reproducibility, ensure anhydrous conditions and inert atmospheres to prevent hydrolysis of trifluoromethyl groups.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., bromo at C3, trifluoromethyl at C6). The electron-withdrawing CF₃ group deshields adjacent protons, observable in downfield shifts .
  • HPLC/MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity analysis. Monitor for byproducts like dehalogenated derivatives .
  • Elemental Analysis : Validate stoichiometry (C₈H₅BrF₃NO₂) to rule out incomplete substitution .

Q. What are the key safety precautions for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of aerosols .
  • Storage : Keep in sealed containers under inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition .
  • Decomposition Risks : Thermal breakdown releases CO, CO₂, and NOₓ; avoid temperatures >100°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in nucleophilic substitution reactions involving this compound?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states. Avoid protic solvents that may quench reactive intermediates .
  • Catalyst Selection : Pd(0)/ligand systems (e.g., XPhos) for Buchwald-Hartwig couplings. Monitor reaction progress via TLC or in-situ IR .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and minimize side reactions.

Q. What are the challenges in isolating and purifying this compound, and what strategies can mitigate these issues?

  • Methodological Answer :
  • Challenge : Co-elution of brominated byproducts during column chromatography.
  • Solution : Employ gradient elution (hexane/EtOAc 0–30%) with silica gel. For recrystallization, use ethanol/water mixtures to exploit solubility differences .
  • Purity Validation : Cross-check HPLC retention times with authentic standards and quantify impurities via LC-MS .

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Model Fukui indices to identify electrophilic (C3-Br) and nucleophilic (C6-CF₃) sites. Compare activation energies for Suzuki vs. Stille couplings .
  • Docking Studies : Simulate Pd-ligand interactions to predict steric hindrance from the trifluoromethyl group .

Q. What are the thermal decomposition products and associated hazards under high-temperature conditions?

  • Methodological Answer :
  • TGA/DSC Analysis : Decomposition initiates at ~150°C, releasing Br₂, HF, and NOₓ. Use FTIR gas analysis to confirm gaseous byproducts .
  • Mitigation : Conduct reactions in sealed reactors with scrubbers (e.g., NaOH traps) to neutralize acidic gases .

Q. How do steric and electronic effects of the bromo and trifluoromethyl groups influence reactivity in metal-catalyzed reactions?

  • Methodological Answer :
  • Steric Effects : The CF₃ group at C6 hinders axial approach of catalysts, favoring transmetalation at C3-Br.
  • Electronic Effects : The electron-withdrawing CF₃ group enhances electrophilicity at C3, accelerating oxidative addition in Pd-catalyzed reactions. Validate via Hammett plots or kinetic isotope effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-bromo-6-(trifluoromethyl)picolinate
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Methyl 3-bromo-6-(trifluoromethyl)picolinate

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